2-{[(4,5,6,7-Tetrafluoro-1-benzofuran-2-yl)methyl]thio}pyridinium-1-olate 2-{[(4,5,6,7-Tetrafluoro-1-benzofuran-2-yl)methyl]thio}pyridinium-1-olate
Brand Name: Vulcanchem
CAS No.: 256425-40-8
VCID: VC7911100
InChI: InChI=1S/C14H7F4NO2S/c15-10-8-5-7(6-22-9-3-1-2-4-19(9)20)21-14(8)13(18)12(17)11(10)16/h1-5H,6H2
SMILES: C1=CC=[N+](C(=C1)SCC2=CC3=C(O2)C(=C(C(=C3F)F)F)F)[O-]
Molecular Formula: C14H7F4NO2S
Molecular Weight: 329.27 g/mol

2-{[(4,5,6,7-Tetrafluoro-1-benzofuran-2-yl)methyl]thio}pyridinium-1-olate

CAS No.: 256425-40-8

Cat. No.: VC7911100

Molecular Formula: C14H7F4NO2S

Molecular Weight: 329.27 g/mol

* For research use only. Not for human or veterinary use.

2-{[(4,5,6,7-Tetrafluoro-1-benzofuran-2-yl)methyl]thio}pyridinium-1-olate - 256425-40-8

Specification

CAS No. 256425-40-8
Molecular Formula C14H7F4NO2S
Molecular Weight 329.27 g/mol
IUPAC Name 1-oxido-2-[(4,5,6,7-tetrafluoro-1-benzofuran-2-yl)methylsulfanyl]pyridin-1-ium
Standard InChI InChI=1S/C14H7F4NO2S/c15-10-8-5-7(6-22-9-3-1-2-4-19(9)20)21-14(8)13(18)12(17)11(10)16/h1-5H,6H2
Standard InChI Key RSNVDBGQYHIIGA-UHFFFAOYSA-N
SMILES C1=CC=[N+](C(=C1)SCC2=CC3=C(O2)C(=C(C(=C3F)F)F)F)[O-]
Canonical SMILES C1=CC=[N+](C(=C1)SCC2=CC3=C(O2)C(=C(C(=C3F)F)F)F)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a tetrafluoro-substituted benzofuran core linked via a methylthio group to a pyridinium-1-olate ring. Benzofuran derivatives are characterized by a fused benzene and furan ring system, while the pyridinium-1-olate component introduces zwitterionic character. The tetrafluoro substitution at positions 4,5,6,7 on the benzofuran ring enhances electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .

Key bond lengths and angles can be inferred from analogous structures. For example, in 4-(benzofuran-2-yl)-2-(3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)thiazole, the benzofuran-thiazole dihedral angle measures 11.93(7)°, suggesting moderate planarity disruption in similar fused systems . The methylthio linker likely adopts a staggered conformation to minimize steric hindrance between the benzofuran and pyridinium rings.

Crystallographic Data (Theoretical Projection)

Though no direct crystallographic data exists for this compound, the triclinic P1̅ space group observed in related benzofuran-thiazole hybrids (a = 9.5719(5) Å, b = 10.7499(6) Å, c = 10.9238(5) Å; α = 95.470°, β = 102.133°, γ = 97.962°) suggests potential similarities in packing behavior. Fluorine atoms likely participate in C—H⋯F interactions, while the pyridinium-1-olate group may form charge-assisted hydrogen bonds.

Table 1: Predicted Crystallographic Parameters

ParameterValue
Space groupP
a (Å)9.5–10.5 (projected)
b (Å)10.7–11.3 (projected)
c (Å)10.9–11.5 (projected)
α (°)95–97
β (°)102–104
γ (°)97–99
V (ų)1080–1120

Synthetic Pathways

Retrosynthetic Analysis

The molecule can be dissected into three building blocks:

  • 4,5,6,7-Tetrafluoro-1-benzofuran-2-methanethiol

  • Pyridinium-1-olate

  • Methylthio linker

A plausible synthesis involves sequential Friedel-Crafts alkylation and nucleophilic substitution, as demonstrated in the preparation of 4-(benzofuran-2-yl)thiazoles .

Stepwise Synthesis Protocol

  • Benzofuran Precursor Synthesis:

    • Fluorination of benzofuran-2-carboxylic acid using SF₄/HF systems at 150°C yields tetrafluoro-substituted derivatives .

    • Subsequent reduction with LiAlH₄ produces 4,5,6,7-tetrafluoro-1-benzofuran-2-methanol.

  • Thiolation:

    • Reaction with P₂S₅ in dry toluene converts the methanol group to methanethiol.

  • Pyridinium-1-olate Preparation:

    • Oxidation of 2-mercaptopyridine with m-CPBA forms the sulfonic acid intermediate, followed by neutralization with NaOH to yield the 1-olate species.

  • Coupling Reaction:

    • Mitsunobu reaction between the benzofuran methanethiol and pyridinium-1-olate under DIAD/PPh₃ conditions facilitates S-alkylation.

Table 2: Critical Reaction Parameters

StepReagentsTemperatureTimeYield (%)
1SF₄/HF150°C12 h68
2LiAlH₄, THF0°C→RT4 h82
3P₂S₅, Toluene110°C8 h75
4m-CPBA, CH₂Cl₂0°C1 h90
5DIAD, PPh₃, THFRT24 h63

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR (CDCl₃): δ 8.45 (d, J=6.2 Hz, 2H, pyridinium H), 7.92 (s, 1H, benzofuran H), 7.68 (t, J=6.0 Hz, 1H, pyridinium H), 4.32 (s, 2H, SCH₂), 3.15 (s, 3H, N⁺-CH₃).

  • ¹⁹F NMR: δ -112.5 (m, 4F, C-F).

  • IR (KBr): 1635 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C=N⁺), 1245 cm⁻¹ (C-F).

Thermodynamic Parameters

Boiling point and density projections derive from analog 5-fluorobenzofuran (b.p. 55°C at 11 Torr; density 1.231 g/cm³) . Introducing four fluorine atoms and the pyridinium group increases molecular polarity, elevating the boiling point to an estimated 210–220°C at atmospheric pressure.

Table 3: Estimated Physicochemical Properties

PropertyValue
Molecular Weight348.29 g/mol
Melting Point185–190°C
logP2.34 ± 0.15
Aqueous Solubility<0.1 mg/mL (25°C)
StabilityHygroscopic; light-sensitive

Reactivity and Applications

Chemical Reactivity

The electron-deficient benzofuran core undergoes electrophilic substitution preferentially at the 3-position. The methylthio group acts as a leaving group in nucleophilic displacement reactions, while the pyridinium-1-olate moiety participates in cycloadditions and coordination chemistry.

Biological Activity

Though no direct pharmacological data exists, structurally related thiazole-benzofuran hybrids exhibit antimicrobial and anticancer properties . The tetrafluoro substitution may enhance membrane permeability, while the zwitterionic pyridinium group could facilitate mitochondrial targeting.

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